Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various targets, including enzymes and receptors, disrupting their normal function and leading to the death of the pathogen .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor binding sites . For instance, some 1,2,4-oxadiazoles have been studied for their action against the Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles, it can be inferred that these compounds may interfere with essential biochemical pathways in pathogens, leading to their death .
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles, it can be inferred that this compound may lead to the death of pathogens by disrupting their essential biochemical processes .
Biochemical Analysis
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form strong binding interactions with biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-5-carboxylate is not well-defined. It is known that 1,2,4-oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-(trifluoromethyl)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development and biological studies.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-5-carboxylate: Contains an additional nitrogen atom in the ring.
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxazole-5-carboxylate: Contains a different heterocyclic ring.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-16-9(17-20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTVVMFQLPTAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164928 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-82-2 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163719-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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